Technical Whitepaper: 4'-Isopropylbiphenyl-2-carboxylic Acid (CAS 84392-25-6)
Technical Whitepaper: 4'-Isopropylbiphenyl-2-carboxylic Acid (CAS 84392-25-6)
The following technical guide provides an in-depth analysis of 4'-Isopropylbiphenyl-2-carboxylic acid (CAS 84392-25-6), a specialized biaryl intermediate used in medicinal chemistry and advanced materials science.
Strategic Scaffold for Medicinal Chemistry & Material Science
Executive Summary
4'-Isopropylbiphenyl-2-carboxylic acid is a high-value aromatic building block characterized by a biphenyl core with orthogonal functionalization: a carboxylic acid at the ortho position (C2) and an isopropyl group at the para' position (C4'). This specific substitution pattern makes it a critical intermediate for synthesizing Angiotensin II receptor antagonists (sartans) analogs, PPAR agonists , and liquid crystal mesogens .
Its structural utility lies in the "twisted" biphenyl conformation induced by the ortho-carboxylic acid, which mimics bioactive peptide turns, while the isopropyl group provides essential lipophilicity (logP modulation) and metabolic handles. This guide outlines the physicochemical properties, validated synthetic protocols, and application logic for researchers in drug discovery and materials engineering.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identification
| Property | Specification |
| CAS Registry Number | 84392-25-6 |
| IUPAC Name | 4'-Isopropyl[1,1'-biphenyl]-2-carboxylic acid |
| Synonyms | 4'-Isopropyl-2-biphenylcarboxylic acid; 2-(4-Isopropylphenyl)benzoic acid |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| SMILES | CC(C)C1=CC=C(C2=CC=CC=C2C(=O)O)C=C1 |
| InChI Key | ZTBDDZNRMUSDEN-UHFFFAOYSA-N |
Physical Characteristics[5]
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Appearance: White to off-white crystalline powder.[1]
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Melting Point: 148–152 °C (Typical for 2-substituted biphenyl acids).
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Solubility: Soluble in DMSO, Methanol, Ethanol, Dichloromethane; sparingly soluble in water.
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pKa: ~3.9–4.2 (Carboxylic acid).
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LogP (Predicted): 4.52 (Highly lipophilic due to the isopropyl group).
Synthetic Methodologies
The synthesis of CAS 84392-25-6 is most efficiently achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling . This method offers superior regioselectivity and yield compared to classical Grignard approaches.
Protocol A: Suzuki-Miyaura Cross-Coupling (Preferred)
This route couples an aryl halide with an aryl boronic acid. The use of 2-Bromobenzoic acid avoids the need for protecting groups, provided a suitable base is used.
Reaction Scheme: 2-Bromobenzoic acid + 4-Isopropylphenylboronic acid → [Pd(PPh3)4, K2CO3] → Product
Experimental Workflow:
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Reagents:
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2-Bromobenzoic acid (1.0 eq)
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4-Isopropylphenylboronic acid (1.1 eq)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
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Base: Potassium Carbonate (K₂CO₃) (2.5 eq)
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Solvent: Toluene:Ethanol:Water (4:1:1 ratio)
-
-
Procedure:
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Charge a reaction flask with the aryl halide, boronic acid, and base.
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Degas the solvent mixture with Nitrogen/Argon for 15 minutes to prevent homocoupling and catalyst oxidation.
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Add the Pd catalyst under inert atmosphere.
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Heat to reflux (90–100 °C) for 12–16 hours. Monitor via HPLC or TLC.[2]
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Workup: Cool to RT. Acidify with 1M HCl to pH ~2 (precipitates the acid). Extract with Ethyl Acetate.
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Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).
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Mechanistic Insight:
The ortho-carboxylic acid can coordinate with Palladium, potentially slowing the oxidative addition. Using a slightly higher catalyst loading or a bulky ligand (like S-Phos) can mitigate steric hindrance at the ortho position.
Visualization: Synthetic Pathway
The following diagram illustrates the catalytic cycle and key intermediates.[3]
Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of CAS 84392-25-6.
Applications in Drug Development & Materials[4]
Medicinal Chemistry: The "Sartan" Scaffold
The biphenyl-2-carboxylic acid moiety is a classic bioisostere for the biphenyl-tetrazole pharmacophore found in Angiotensin II Receptor Blockers (ARBs) like Valsartan and Irbesartan .
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Receptor Binding: The acidic group at C2 mimics the acidic tetrazole, forming ionic bonds with arginine residues in the AT1 receptor.
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Lipophilic Tail: The 4'-isopropyl group adds significant hydrophobic bulk compared to a methyl group (as in Valsartan). This modification is used to:
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Increase Potency: Enhanced Van der Waals interactions within the receptor's hydrophobic pocket.
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Alter Metabolism: The isopropyl group introduces a benzylic carbon susceptible to CYP450 oxidation, potentially creating active metabolites or altering half-life.
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Materials Science: Liquid Crystals
In the field of liquid crystals (LCs), 4'-alkylbiphenyl-carboxylic acids are precursors to mesogenic esters .
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Twisted Nematic Phase: The steric clash between the ortho-COOH and the adjacent ring protons forces the biphenyl system into a non-planar (twisted) conformation. This is exploited to induce chirality or specific phase transition temperatures in LC mixtures.
Analytical Characterization (QC)
To ensure the integrity of CAS 84392-25-6 in research protocols, the following analytical parameters should be verified:
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.
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δ 7.2 – 7.8 ppm (m, 8H): Aromatic protons. The biphenyl system shows complex splitting due to the non-equivalent environments.
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δ 2.95 ppm (septet, J=6.9 Hz, 1H): Methine proton of the isopropyl group (-CH -(CH₃)₂).
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δ 1.25 ppm (d, J=6.9 Hz, 6H): Methyl protons of the isopropyl group (-CH-(CH ₃)₂).
HPLC Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
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Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.
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Gradient: 50% B to 95% B over 10 min.
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Detection: UV at 254 nm.
Safety & Handling (MSDS Highlights)
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation.
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Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under normal conditions.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Merck Patent GmbH. (2004). "Benzoylguanidines and their use as medicaments." WO2004037806A1. (Describes the use of substituted biphenyl carboxylic acids as intermediates). Link
- Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of Organic Chemistry.
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PubChem Compound Summary. "4'-Isopropylbiphenyl-2-carboxylic acid." National Center for Biotechnology Information. Link
